molecular formula C15H19NO2 B14269265 (2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide

(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide

Cat. No.: B14269265
M. Wt: 245.32 g/mol
InChI Key: ZZWHZXCGXKWMNB-ZIAGYGMSSA-N
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Description

(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide is a chiral compound with a unique three-membered epoxide ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide typically involves the epoxidation of alkenes. One common method is the epoxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid . The reaction is stereospecific, meaning the stereochemistry of the starting material determines the stereochemistry of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale epoxidation reactions using stable and commercially available peroxy acids. The process requires careful control of reaction conditions to ensure high yield and purity of the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidation reactions.

    Reduction: Reduction reactions can convert the epoxide ring into diols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can attack the epoxide ring.

Major Products

    Oxidation: The major products are often diols or ketones.

    Reduction: The major products are typically diols.

    Substitution: The products depend on the nucleophile used but can include alcohols or amines.

Scientific Research Applications

(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide involves its interaction with molecular targets and pathways. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide is unique due to its specific epoxide ring structure and the presence of both cyclohexyl and phenyl groups. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide

InChI

InChI=1S/C15H19NO2/c17-15(16-12-9-5-2-6-10-12)14-13(18-14)11-7-3-1-4-8-11/h1,3-4,7-8,12-14H,2,5-6,9-10H2,(H,16,17)/t13-,14-/m1/s1

InChI Key

ZZWHZXCGXKWMNB-ZIAGYGMSSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)[C@H]2[C@H](O2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)C2C(O2)C3=CC=CC=C3

Origin of Product

United States

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